molecular formula C21H29ClN2O4S B4562410 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide

Cat. No.: B4562410
M. Wt: 441.0 g/mol
InChI Key: ONJYAKLCWDOGTO-UHFFFAOYSA-N
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Description

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H29ClN2O4S and its molecular weight is 441.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.1536563 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications of Related Compounds

Serotonin Receptor Studies Compounds with structures related to the specified chemical have been studied for their effects on serotonin (5-HT) receptors, which are key targets for various neurological and psychiatric conditions. For example, WAY-100635 is a selective 5-HT1A receptor antagonist used in neuroscience research to understand the role of 5-HT1A receptors in mood regulation, anxiety, and other brain functions (Forster et al., 1995).

Gastrointestinal Motility Benzamide derivatives, including those related to the compound of interest, have been synthesized and evaluated for their potential as prokinetic agents, affecting gastrointestinal motility by acting as serotonin 4 (5-HT4) receptor agonists. This application is significant in the development of treatments for gastrointestinal disorders such as gastroparesis and constipation (Sonda et al., 2004).

Analytical Chemistry and Toxicology In the field of analytical chemistry and toxicology, derivatives similar to the query compound have been identified and characterized among new psychoactive substances. The development of qualitative and quantitative analytical methods for these compounds in biological matrices is crucial for forensic and clinical toxicology investigations (De Paoli et al., 2013).

Cancer Research Certain sulfonyl compounds, including sulfonamide derivatives, have been explored for their biological activities, such as inhibition of enzymes like lipoxygenase and cholinesterase. These studies contribute to the discovery of potential therapeutic agents against various diseases, including cancer (Khalid et al., 2013).

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4S/c1-28-20-8-7-18(15-19(20)22)29(26,27)24-13-10-17(11-14-24)21(25)23-12-9-16-5-3-2-4-6-16/h5,7-8,15,17H,2-4,6,9-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJYAKLCWDOGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Reactant of Route 5
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide

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